6-bromo-1H-indazole
Overview
Description
6-Bromo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The bromine atom at the 6th position of the indazole ring enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Scientific Research Applications
6-Bromo-1H-indazole has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
6-Bromo-1H-indazole has been found to have significant effects on various human cancer cell lines, including HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia) . It has been shown to inhibit the viability of these cells, suggesting that these cancer cells could be the primary targets of this compound .
Mode of Action
The compound interacts with its targets (cancer cells) by hindering their viability . Among the synthesized compounds, some showed higher inhibitory activity on the viability of HEP3BPN 11 (liver) when compared with the standard methotrexate . These compounds were further tested to evaluate their potential to inhibit the proangiogenic cytokines associated with tumor development .
Biochemical Pathways
The compound affects the biochemical pathways associated with tumor development. It has been found to be a potent antiangiogenic agent against TNFα, VEGF, and EGF . It also showed potent antiangiogenic activity against TNFα, VEGF, IGF1, TGFb, and leptin inhibition . These findings suggest that the compound affects the pathways associated with these cytokines, leading to its anticancer effects.
Result of Action
The result of the compound’s action is the inhibition of the viability of certain cancer cells and the inhibition of proangiogenic cytokines associated with tumor development . This leads to its anticancer, antiangiogenic, and antioxidant activities .
Safety and Hazards
Future Directions
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities; hence, they have gained considerable attention in the field of medicinal chemistry .
Biochemical Analysis
Biochemical Properties
It is known that indazole derivatives have been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities . These compounds have shown the ability to hinder the viability of various human cancer cell lines .
Cellular Effects
6-Bromo-1H-indazole and its derivatives have shown significant effects on various types of cells. For instance, they have been found to inhibit the growth of cancer cells such as liver, breast, and leukemia cells . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound is complex and involves multiple interactions at the molecular level. It is believed to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that indazole derivatives can exhibit long-term effects on cellular function in both in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific data on this compound is limited, studies on similar compounds have shown that they can have threshold effects, as well as toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1H-indazole typically involves the bromination of 1H-indazole. One common method is the reaction of 1H-indazole with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques ensures consistent quality and reduces production costs .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO); temperatures ranging from room temperature to 100°C.
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Coupling Reactions: Palladium catalysts, boronic acids; solvents like tetrahydrofuran (THF) or toluene; temperatures ranging from 50°C to 150°C.
Major Products Formed:
Substitution Reactions: Azido-indazole, cyano-indazole, amino-indazole.
Oxidation Reactions: Indazole-3-carboxylic acid.
Coupling Reactions: Biaryl derivatives.
Comparison with Similar Compounds
6-Bromo-1H-indazole can be compared with other indazole derivatives, such as:
1H-Indazole: The parent compound without the bromine atom.
5-Bromo-1H-indazole: Another brominated derivative with the bromine atom at the 5th position.
6-Chloro-1H-indazole: A chlorinated derivative with similar reactivity but different electronic properties due to the presence of chlorine instead of bromine.
Uniqueness: this compound is unique due to the specific positioning of the bromine atom, which influences its reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .
Properties
IUPAC Name |
6-bromo-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKDUJVLNZANRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591229 | |
Record name | 6-Bromo-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79762-54-2 | |
Record name | 6-Bromo-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of 6-bromo-1H-indazole on lactoperoxidase activity?
A: Research indicates that this compound acts as an inhibitor of bovine milk lactoperoxidase (LPO) []. While the exact mechanism of inhibition wasn't fully elucidated in the study, the researchers determined Ki values, indicating the potency of inhibition.
Q2: Could you elaborate on the significance of Ki values in this context?
A: The Ki value represents the inhibition constant, which is a measure of how effectively a molecule binds to an enzyme and inhibits its activity. Lower Ki values indicate stronger binding and more potent inhibition. In the study, this compound exhibited a specific Ki value, demonstrating its ability to inhibit LPO [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.